molecular formula C14H10F3N5O2S B12206035 N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12206035
M. Wt: 369.32 g/mol
InChI Key: FZBDDDGFURSGCV-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a trifluoromethyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects .

Properties

Molecular Formula

C14H10F3N5O2S

Molecular Weight

369.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)12-6-1-2-7-13(12)25(23,24)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9,19H

InChI Key

FZBDDDGFURSGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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